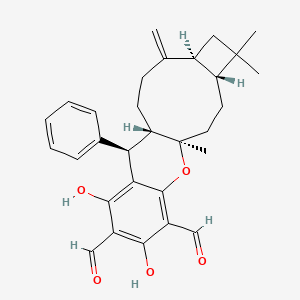

Guajadial

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Guajadial is a naturally occurring compound found in the plant species of the genus Guajava, which is native to tropical and subtropical regions of the world. It is a member of the diterpene family and has been studied for its potential therapeutic effects. This compound has been used in traditional medicine for centuries, but only recently has it been studied for its potential therapeutic benefits.

Aplicaciones Científicas De Investigación

Anticancer Activity : Guajadial has demonstrated significant anticancer effects, particularly against non-small cell lung cancer (NSCLC). It inhibits cell proliferation and migration by activating the VEGF receptor-2 and blocking the Ras/MAPK pathway, suggesting its potential as a therapeutic agent in cancer treatment (Wang, Duan, Zhao, & Ma, 2018).

Anti-Estrogenic Properties : this compound shows promise as a phytoestrogen-based therapeutic agent. It has been found to exhibit anti-estrogenic and anti-proliferative activities, particularly against human breast cancer cell lines. This suggests its potential role in tumor inhibition through estrogen receptors, similar to the mechanism of action of tamoxifen (Bazioli et al., 2020).

Role in Overcoming Drug Resistance : this compound has been shown to reverse multidrug resistance in drug-resistant breast cancer cells. It acts by inhibiting the expression of ATP-binding cassette (ABC) transporters and suppressing the PI3K/Akt pathway, which are crucial in the development of drug resistance in chemotherapy (Li et al., 2019).

Inhibition of α-Glucosidase : this compound exhibits significant α-glucosidase inhibitory activities, which may contribute to its potential use in managing diabetes. This property was highlighted in a study that identified this compound as an active compound from guava leaves with better activity than the standard drug Acarbose (Yangwe, 2014).

Potential as a Topoisomerase I Inhibitor : Meroterpenoids from guava, including this compound, have shown activity as topoisomerase I inhibitors, indicating their potential in developing antitumor agents. This activity contributes to their cytotoxic effect against various human cancer cell lines (Qin et al., 2017).

Mecanismo De Acción

Target of Action

Guajadial, a caryophyllene-based meroterpenoid isolated from the leaves of Psidium guajava (guava), has been studied for its potential anticancer effects . The primary targets of this compound are estrogen receptors . These receptors play a crucial role in the growth and development of certain types of cancer, particularly breast cancer .

Mode of Action

This compound interacts with its targets, the estrogen receptors, in a manner similar to the drug tamoxifen . Tamoxifen is a well-known selective estrogen receptor modulator (SERM) that blocks the estrogen receptors, thereby inhibiting the growth of estrogen-dependent cancer cells . By mimicking the action of tamoxifen, this compound may exert its anticancer effects by blocking estrogen receptors, thus inhibiting the proliferation of cancer cells .

Biochemical Pathways

Given its similarity to tamoxifen, it is likely that this compound affects the estrogen signaling pathway . By blocking the estrogen receptors, this compound may disrupt the normal signaling pathway, leading to the inhibition of cancer cell growth .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell proliferation . In vitro studies have shown promising anti-proliferative activity of this compound against human breast cancer cell lines . Furthermore, in vivo evaluation demonstrated that this compound inhibited the proliferative effect of estradiol on the uterus of pre-pubescent rats . These results suggest a relationship between anti-proliferative and anti-estrogenic activity of this compound .

Análisis Bioquímico

Biochemical Properties

Guajadial plays a crucial role in biochemical reactions, particularly in its interaction with estrogen receptors. It exhibits anti-estrogenic activity by binding to these receptors, thereby inhibiting the proliferative effects of estradiol . This interaction is similar to that of tamoxifen, suggesting that this compound could be a promising phytoestrogen-based therapeutic agent . Additionally, this compound has shown anti-proliferative activity in vitro, with selectivity for human breast cancer cell lines MCF-7 and MCF-7 BUS .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of tumor cells by interacting with estrogen receptors . This interaction leads to changes in gene expression, ultimately resulting in the inhibition of cell growth and proliferation . Furthermore, this compound’s anti-estrogenic activity has been demonstrated in vivo, where it inhibited the proliferative effect of estradiol on the uterus of pre-pubescent rats .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with estrogen receptors. This binding inhibits the activity of estradiol, a potent estrogen, thereby reducing its proliferative effects on target cells . This compound’s mechanism of action is similar to that of tamoxifen, which also binds to estrogen receptors and inhibits their activity . This similarity suggests that this compound may act as a competitive inhibitor of estrogen receptors, blocking the binding of estradiol and other estrogens .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have also been noted, with this compound demonstrating sustained anti-proliferative activity in vitro and in vivo . These findings suggest that this compound’s effects are both time-dependent and dose-dependent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound exhibit significant anti-proliferative and anti-estrogenic activity, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing toxicity . These findings highlight the importance of dosage optimization in the potential therapeutic use of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing that it can modulate the activity of key enzymes involved in estrogen metabolism . These interactions may contribute to this compound’s overall anti-estrogenic and anti-proliferative effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Studies have shown that this compound can accumulate in target tissues, such as the uterus and breast tissue, where it exerts its anti-estrogenic effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the nucleus, where it interacts with estrogen receptors and modulates gene expression . This localization is critical for its anti-estrogenic activity, as it allows this compound to effectively inhibit the proliferative effects of estradiol .

Propiedades

IUPAC Name |

(1R,4R,7S,11S,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23+,24+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFVENNIBGTQJE-XRXODSDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)CC[C@H]1[C@@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.